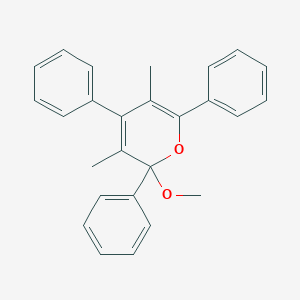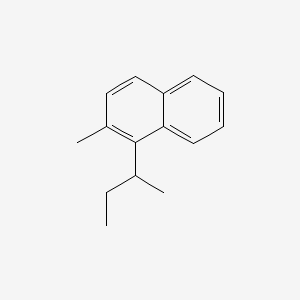
1-Butan-2-yl-2-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butan-2-yl-2-methylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It consists of a naphthalene ring substituted with a butan-2-yl group and a methyl group
Vorbereitungsmethoden
The synthesis of 1-Butan-2-yl-2-methylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 2-methylnaphthalene with 2-bromobutane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve catalytic processes to enhance yield and selectivity.
Analyse Chemischer Reaktionen
1-Butan-2-yl-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydronaphthalenes.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring, producing nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butan-2-yl-2-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its potential as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Butan-2-yl-2-methylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit specific enzymes involved in cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Butan-2-yl-2-methylnaphthalene can be compared with other naphthalene derivatives such as 2-methylnaphthalene and 1-methylnaphthalene. While these compounds share a similar core structure, the presence of the butan-2-yl group in this compound imparts unique chemical and physical properties, making it distinct in terms of reactivity and applications.
Similar Compounds
2-Methylnaphthalene: A simpler derivative with a single methyl group.
1-Methylnaphthalene: Another isomer with the methyl group at a different position.
Naphthalene: The parent compound without any alkyl substitutions.
Eigenschaften
CAS-Nummer |
85650-83-5 |
|---|---|
Molekularformel |
C15H18 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
1-butan-2-yl-2-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-11(2)15-12(3)9-10-13-7-5-6-8-14(13)15/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
BGZZXXXOAQPIGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=C(C=CC2=CC=CC=C21)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


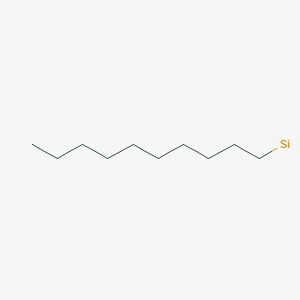

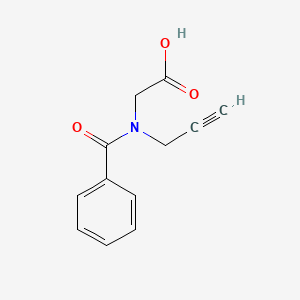
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
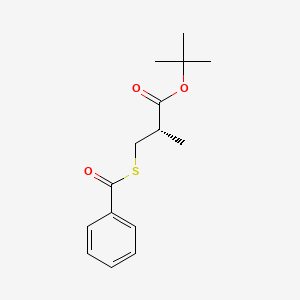
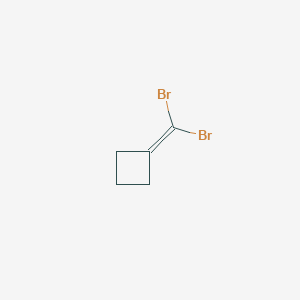
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)


![2-[(2,5-Dimethylphenyl)methanesulfonyl]-5-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14422092.png)
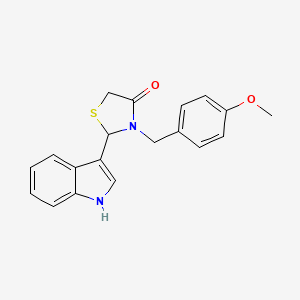

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
